molecular formula C11H22N2O6S B5225977 1-sec-butyl-4-(methylsulfonyl)piperazine oxalate

1-sec-butyl-4-(methylsulfonyl)piperazine oxalate

Cat. No. B5225977
M. Wt: 310.37 g/mol
InChI Key: LSAUDKNYKFDHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-4-(methylsulfonyl)piperazine oxalate is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for its potential use as a therapeutic agent.

Scientific Research Applications

1-sec-butyl-4-(methylsulfonyl)piperazine oxalate has been extensively studied for its potential use as a therapeutic agent. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-sec-butyl-4-(methylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin. It may also have an effect on the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 1-sec-butyl-4-(methylsulfonyl)piperazine oxalate has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulating the activity of neurotransmitters in the brain. It has also been shown to have analgesic and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-sec-butyl-4-(methylsulfonyl)piperazine oxalate is that it has a relatively low toxicity profile. It is also relatively easy to synthesize, making it a suitable compound for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are a number of future directions for research involving 1-sec-butyl-4-(methylsulfonyl)piperazine oxalate. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the immune system.

Synthesis Methods

The synthesis of 1-sec-butyl-4-(methylsulfonyl)piperazine oxalate involves the reaction of 1-sec-butyl-4-(methylsulfonyl)piperazine with oxalic acid in the presence of a suitable solvent. The reaction is typically carried out at a temperature of 80-100°C for several hours. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

properties

IUPAC Name

1-butan-2-yl-4-methylsulfonylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.C2H2O4/c1-4-9(2)10-5-7-11(8-6-10)14(3,12)13;3-1(4)2(5)6/h9H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAUDKNYKFDHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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